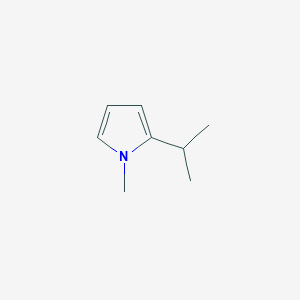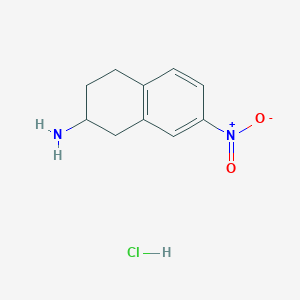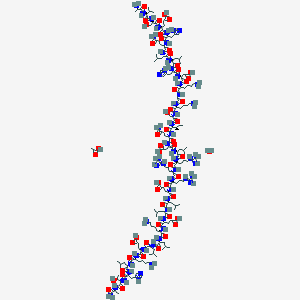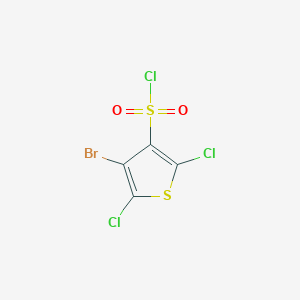
5,17-Docosadiyne
Übersicht
Beschreibung
5,17-Docosadiyne: is an organic compound with the molecular formula C22H38 It is characterized by the presence of two triple bonds located at the 5th and 17th positions of a 22-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,17-Docosadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction , which uses copper catalysts to couple two terminal alkynes, forming a diacetylene compound. The reaction conditions often include the use of a base, such as pyridine, and an oxidizing agent, such as oxygen or air, to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of modified copper catalysts has been reported to provide high yields of the desired product. These catalysts can enhance the reaction rate and selectivity, making the process more efficient for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5,17-Docosadiyne undergoes various chemical reactions, including:
Hydrogenation: This reaction involves the addition of hydrogen to the triple bonds, converting them into double bonds or single bonds.
Oxidation: The triple bonds in this compound can be oxidized to form diketones or other oxygen-containing functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Hydrogenation: Copper catalysts, hydrogen gas, and appropriate solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products Formed:
Hydrogenation: cis,cis-5,17-docosadiene.
Oxidation: Diketones or other oxygenated derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,17-Docosadiyne is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, this compound has been studied for its potential as a pheromone or attractant for certain insect species, such as the gypsy moth .
Medicine: While direct medical applications of this compound are limited, its derivatives and related compounds are being explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of 5,17-Docosadiyne depends on the specific application and the target molecule or pathway. For example, in hydrogenation reactions, the compound interacts with the catalyst and hydrogen gas to form the desired product. In biological systems, its role as a pheromone involves binding to specific receptors in the target organism, triggering a behavioral response .
Vergleich Mit ähnlichen Verbindungen
1,4-Butadiyne: A simpler diacetylene with two triple bonds at the 1st and 4th positions.
1,6-Heptadiyne: A diacetylene with triple bonds at the 1st and 6th positions.
1,8-Nonadiyne: A diacetylene with triple bonds at the 1st and 8th positions.
Uniqueness: 5,17-Docosadiyne is unique due to its longer carbon chain and the specific positioning of its triple bonds. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications that shorter diacetylenes cannot fulfill.
Eigenschaften
IUPAC Name |
docosa-5,17-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-8,13-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIOKCANDFQDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCCCCCCCCC#CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573320 | |
| Record name | Docosa-5,17-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168298-58-6 | |
| Record name | Docosa-5,17-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)
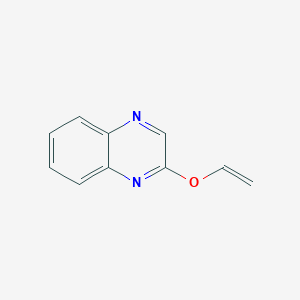
![N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B60622.png)


![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)
